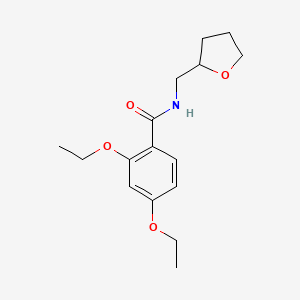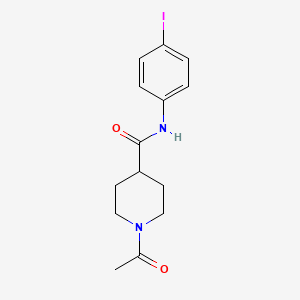![molecular formula C17H21F2N3O2 B5293444 N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5293444.png)
N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as CP-724714 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mechanism of Action
CP-724714 exerts its effects by inhibiting the activity of the epidermal growth factor receptor (N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide) tyrosine kinase. This enzyme is involved in the regulation of cell growth and division, and is often overexpressed in cancer cells. By inhibiting the activity of this enzyme, CP-724714 can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
CP-724714 has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer properties, CP-724714 has also been shown to have anti-inflammatory effects, and may be useful in the treatment of other inflammatory conditions. Furthermore, CP-724714 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a relatively long half-life.
Advantages and Limitations for Lab Experiments
One of the main advantages of CP-724714 is its potent inhibitory activity against N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide tyrosine kinase. This makes it a useful tool for studying the role of this enzyme in various biological processes. However, one limitation of CP-724714 is its relatively high cost, which may limit its use in some research settings.
Future Directions
There are a number of potential future directions for research involving CP-724714. One area of interest is the development of combination therapies involving CP-724714 and other anti-cancer agents. Another area of interest is the study of CP-724714 in other disease settings, such as inflammatory bowel disease and rheumatoid arthritis. Finally, there is also interest in the development of more potent and selective inhibitors of N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide tyrosine kinase, which may have even greater therapeutic potential.
Synthesis Methods
The synthesis of CP-724714 involves the reaction of 2,3-difluorobenzylamine with cyclopropylmethylamine, followed by the addition of 2-(2-oxo-3-piperazinyl)acetic acid. The resulting compound is then purified using a series of chromatographic techniques to yield CP-724714 in high purity.
Scientific Research Applications
CP-724714 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been in the field of cancer therapy, where CP-724714 has shown promising results as an anti-cancer agent. In addition, CP-724714 has also been studied for its potential applications in the treatment of inflammatory diseases and other conditions.
properties
IUPAC Name |
N-(cyclopropylmethyl)-2-[1-[(2,3-difluorophenyl)methyl]-3-oxopiperazin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21F2N3O2/c18-13-3-1-2-12(16(13)19)10-22-7-6-20-17(24)14(22)8-15(23)21-9-11-4-5-11/h1-3,11,14H,4-10H2,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDMZGKUVMKVLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)CC2C(=O)NCCN2CC3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]phenoxy}acetamide](/img/structure/B5293365.png)

![N-(2-fluorophenyl)-4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293375.png)
![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,4-difluorophenyl)acetamide](/img/structure/B5293381.png)
![N-(4-ethylphenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5293392.png)

![6-cyclopentyl-N,1-dimethyl-N-[(3-methyl-2-pyridinyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5293400.png)
![5-(4-bromophenyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293408.png)
![N,N-dimethyl-5-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-2-pyrimidinamine](/img/structure/B5293415.png)
![N-[3-(allyloxy)phenyl]-4-methylbenzamide](/img/structure/B5293429.png)
![N-[1-(4-ethylphenyl)ethyl]propanamide](/img/structure/B5293435.png)
![1-[3-(dimethylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5293470.png)
![N-(pyridin-2-ylmethyl)-4-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]-1H-pyrrolo[2,3-b]pyridin-6-amine](/img/structure/B5293476.png)
![5-{[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]methyl}-N-propylpyrimidin-2-amine](/img/structure/B5293477.png)